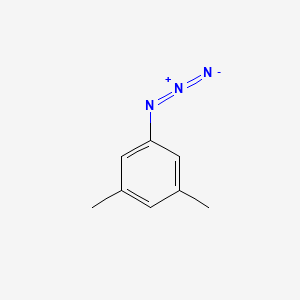

1-Azido-3,5-dimethylbenzene

Übersicht

Beschreibung

It is a colorless to pale yellow liquid that is commonly used in organic synthesis and as a reagent in click chemistry. This compound is notable for its azido group, which makes it highly reactive and useful in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Azido-3,5-dimethylbenzene can be synthesized from 3,5-dimethylaniline through a diazotization reaction followed by azidation. The process involves the following steps:

Diazotization: 3,5-dimethylaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

Azidation: The diazonium salt is then reacted with sodium azide to produce this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

1-Azido-3,5-dimethylbenzene undergoes rapid CuAAC reactions with terminal alkynes to form stable 1,2,3-triazole derivatives. The reaction proceeds under mild conditions (e.g., THF/DMSO solvent, 65°C, 12 hours) with Cu(OAc)₂ (10 mol%) as the catalyst . Key features include:

-

High selectivity : Reacts exclusively with terminal alkynes, avoiding side reactions .

-

Broad solvent compatibility : Effective in polar aprotic solvents (e.g., DMSO, THF) and even water .

-

Aromatic stabilization : The resulting triazole ring is aromatic, enhancing product stability .

Example reaction :

textThis compound + Phenylacetylene → 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole

Yield : 82% after column chromatography .

Multicomponent Reactions in Ionic Liquids

This compound participates in three-component reactions with indole and propargyl bromide under green chemistry conditions :

Procedure :

-

N-Propargylation : Indole reacts with propargyl bromide in [bmim][PF6] ionic liquid.

-

Cycloaddition : The resulting alkyne reacts with this compound.

Conditions :

-

Solvent: [bmim][PF6]/H₂O (1:3 ratio)

-

Base: Cs₂CO₃ (2 mmol)

-

Time: 8 hours at room temperature

Product : 1-{[1-(3,5-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole

Yield : 82% after chromatography .

Chemoselective Macrocyclization

In photochemically controlled reactions, this compound demonstrates chemoselectivity in forming macrocyclic triazoles :

-

Initial coupling : Less bulky alkyne/azide pairs react at 323 K.

-

Photocleavage : UV light (350 nm) cleaves macrocyclic intermediates.

-

Secondary coupling : Bulky partners react upon reheating.

Outcome : Sequential reactions yield complex triazole architectures with 84% efficiency .

Wissenschaftliche Forschungsanwendungen

1-Azido-3,5-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as a reagent in click chemistry for the synthesis of triazoles, which are important in drug discovery and materials science.

Biology: It is employed in bioorthogonal labeling, allowing for the specific tagging of biomolecules without interfering with biological processes.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

Industry: It is utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-azido-3,5-dimethylbenzene primarily involves its azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by the presence of a copper catalyst, which activates the alkyne and promotes the formation of the triazole ring . The molecular targets and pathways involved depend on the specific application, such as bioorthogonal labeling or drug synthesis.

Vergleich Mit ähnlichen Verbindungen

1-Azido-3,5-dimethylbenzene can be compared with other azido-substituted aromatic compounds, such as:

- 1-Azido-2,4-dimethylbenzene

- 1-Azido-4-methylbenzene

- 1-Azido-2-methylbenzene

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups in the 3 and 5 positions provides steric hindrance, affecting the compound’s chemical behavior compared to other azido-substituted benzenes .

Biologische Aktivität

1-Azido-3,5-dimethylbenzene is a compound that features an azide functional group attached to a dimethyl-substituted benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific domains.

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of an azide group (-N₃) which is known for its reactivity and ability to participate in various chemical transformations.

The biological activity of this compound is primarily attributed to its azide group. Azides are known to undergo a variety of reactions, including:

- Nucleophilic Substitution : The azide can be replaced by other nucleophiles under suitable conditions.

- Cycloaddition Reactions : The azide can participate in [3+2] cycloaddition reactions to form triazoles, which are important in medicinal chemistry.

- Reduction Reactions : The azide group can be reduced to an amine group using reducing agents like triphenylphosphine.

These reactions enable the compound to interact with biological molecules, potentially influencing cellular functions and biochemical pathways.

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of compounds derived from this compound. For instance, research conducted on triazole derivatives synthesized from this compound demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited effective inhibition comparable to standard antibiotics such as penicillin .

Table 1: Antibacterial Activity of Triazole Derivatives Derived from this compound

| Compound ID | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 2a | Yes | No | 1.56 µg/mL |

| 2b | Yes | Yes | 6.25 µg/mL |

| 2c | No | Yes | >150 µg/mL |

Mechanistic Insights

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The azide functionality allows for bioorthogonal reactions that can label and track biomolecules within microbial cells, providing insights into their biological processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of azide-containing compounds in drug development:

- Bioorthogonal Chemistry : The azide group is utilized in bioorthogonal reactions for labeling proteins and studying cellular processes without interfering with natural biochemical pathways.

- Drug Development : Compounds derived from this compound are being explored for their potential as therapeutic agents due to their ability to modify biomolecules and influence cellular signaling pathways .

Eigenschaften

IUPAC Name |

1-azido-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-7(2)5-8(4-6)10-11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJIZQPBVOEDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568283 | |

| Record name | 1-Azido-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70334-59-7 | |

| Record name | 1-Azido-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.